molecular formula C13H24Cl3N3 B3378592 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride CAS No. 1432681-87-2

3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride

Cat. No.: B3378592
CAS No.: 1432681-87-2
M. Wt: 328.7
InChI Key: JFWCQVCAHRJOPA-UHFFFAOYSA-N
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Description

3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride is a chemical compound with the molecular formula C13H21N3·3HCl. It is a trihydrochloride salt form of 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline, which is known for its applications in various scientific research fields. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride typically involves the reaction of 3-nitroaniline with 2-(4-Methylpiperazin-1-yl)ethylamine. The process includes the reduction of the nitro group to an amine group, followed by the formation of the trihydrochloride salt. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with controlled temperature and pressure conditions. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride is widely used in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline
  • 3-Methyl-4-(piperazin-1-yl)aniline
  • 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline dihydrochloride

Uniqueness

3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride is unique due to its trihydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications where these properties are essential.

Properties

IUPAC Name

3-[2-(4-methylpiperazin-1-yl)ethyl]aniline;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.3ClH/c1-15-7-9-16(10-8-15)6-5-12-3-2-4-13(14)11-12;;;/h2-4,11H,5-10,14H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWCQVCAHRJOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CC(=CC=C2)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride
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3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride
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3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride
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3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride
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3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride
Reactant of Route 6
3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride

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